ALW-II-49-7: A Selective EphB2 Kinase Inhibitor for Research and Drug Development
ALW-II-49-7: A Selective EphB2 Kinase Inhibitor for Research and Drug Development
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of ALW-II-49-7, a potent and selective small molecule inhibitor of the EphB2 receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the EphB2 signaling pathway.
Introduction
The Ephrin (Eph) receptors represent the largest family of receptor tyrosine kinases (RTKs) and play crucial roles in a myriad of physiological and pathological processes, including axon guidance, synaptic plasticity, tissue development, and cancer. The EphB2 receptor, in particular, has emerged as a significant target in oncology due to its multifaceted role in tumor progression, angiogenesis, and metastasis.[1][2] ALW-II-49-7 has been identified as a selective inhibitor of EphB2 kinase activity, offering a valuable tool for dissecting EphB2 signaling and a potential starting point for the development of novel cancer therapeutics.[3][4]
ALW-II-49-7: Potency and Selectivity
ALW-II-49-7 demonstrates potent inhibition of EphB2 in cellular assays, with a reported half-maximal effective concentration (EC50) of 40 nM.[3][5][6][7] Its selectivity has been profiled against a panel of kinases, revealing a primary affinity for the Eph receptor family while also exhibiting activity against a limited number of other kinases.
Table 1: In Vitro Potency of ALW-II-49-7 against EphB2
| Assay Type | Cell Line | Parameter | Value |
| Cellular | Not Specified | EC50 | 40 nM |
Data sourced from multiple references.[3][5][6][7]
Table 2: Kinase Selectivity Profile of ALW-II-49-7
| Kinase | IC50 (nM) |
| EphB2 | ~100 - 200 |
| EphA2 | ~100 - 200 |
| EphA4 | ~100 - 200 |
| EphA8 | ~100 - 200 |
| EphB4 | ~100 - 200 |
| EphA3 | ~500 |
| EphA5 | ~500 |
| EphB3 | ~500 |
| EphA1 | >8000 |
| EphA6 | >8000 |
| EphA7 | >8000 |
| EphB1 | >8000 |
| b-raf | Data not available |
| CSF1R | Data not available |
| DDR1 | 12.4 |
| DDR2 | 18.6 |
| Frk | Data not available |
| Kit | Data not available |
| Lck | Data not available |
| p38α | Data not available |
| p38β | Data not available |
| PDGFRα | Data not available |
| PDGFRβ | Data not available |
| Raf1 | Data not available |
This table summarizes available data on the kinase selectivity of ALW-II-49-7. It is important to note that IC50 values can vary depending on the assay conditions.[8][9]
Experimental Protocols
Cellular EphB2 Autophosphorylation Assay (Western Blot)
This protocol describes the methodology to assess the inhibitory effect of ALW-II-49-7 on EphB2 autophosphorylation in a cellular context.[8]
1. Cell Culture and Treatment:
- Culture U87 glioblastoma cells, or another suitable cell line endogenously expressing EphB2, in appropriate media until they reach 80-90% confluency.
- Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal receptor phosphorylation.
- Pre-treat the cells with varying concentrations of ALW-II-49-7 (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.[3][5]
- Stimulate the cells with pre-clustered ephrin-B1-Fc (e.g., 1 µg/mL) for 20-30 minutes at 37°C to induce EphB2 autophosphorylation.
2. Cell Lysis:
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. Immunoprecipitation:
- Incubate 500 µg to 1 mg of total protein lysate with an anti-EphB2 antibody overnight at 4°C with gentle rotation.[1][10]
- Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.[1][10]
- Wash the beads three to five times with ice-cold lysis buffer.
4. Western Blotting:
- Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the proteins.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
- Incubate the membrane with a primary antibody against phosphotyrosine (pTyr) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To confirm equal loading, strip the membrane and re-probe with an anti-EphB2 antibody.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory activity of ALW-II-49-7 on recombinant EphB2 kinase.
1. Reaction Setup:
- Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- In a 96-well plate, add recombinant human EphB2 kinase domain.
- Add varying concentrations of ALW-II-49-7 or vehicle control.
- Add a suitable peptide substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1).
2. Kinase Reaction:
- Initiate the kinase reaction by adding ATP (at a concentration close to the Km for EphB2, if known).
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
3. Detection:
- Stop the reaction (e.g., by adding EDTA).
- Detect substrate phosphorylation using a suitable method, such as:
- Radiometric Assay: Utilizing [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
- Luminescence-based Assay: Measuring the amount of ADP produced using an ADP-Glo™ kinase assay.
- Fluorescence-based Assay: Employing a fluorescently labeled substrate and detecting the change in fluorescence upon phosphorylation.
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each concentration of ALW-II-49-7.
- Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of ALW-II-49-7 and the experimental approach to its characterization, the following diagrams are provided.
References
- 1. ulab360.com [ulab360.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ALW-II-49-7 | Ephrin Receptor | TargetMol [targetmol.com]
- 6. ALW-II-49-7 (PD004842, SAAYRHKJHDIDPH-UHFFFAOYSA-N) [probes-drugs.org]
- 7. abmole.com [abmole.com]
- 8. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALW-II-49-7|Cas# 1135219-23-6 [glpbio.cn]
- 10. ulab360.com [ulab360.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
